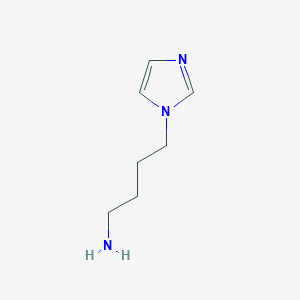
1H-Imidazole-1-butanamine
Cat. No. B1599130
Key on ui cas rn:
67319-76-0
M. Wt: 139.2 g/mol
InChI Key: JVZPYJSJSQIEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04576957
Procedure details


A mixture of 0.2 mole of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, 0.22 mol. of hydrazine hydrate and 400 ml. of ethanol was heated on the steam bath for 3 hours and then treated with 400 ml. of 3N HCl and heated at reflux for an additional 2 hours. The insoluble material was filtered off and the mother liquor was concentrated to a low volume and again filtered. The remainder of the volatile material was distilled off and the residue was treated with saturated potassium carbonate solution. The 1H-imidazole-1-butanamine was extracted into methylene chloride and further purified by distillation on a Kugelrohr apparatus. In like manner from the appropriate 2-[w-(1H-imidazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-dione were prepared 1H-imidazole-1-pentanamine, 1H-imidazole-1-hexanamine, 1H-imidazole-1-heptanamine and 1H-imidazole-1-octanamine.
Quantity
0.2 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[CH:4][N:3]=[CH:2]1.O.NN.Cl>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(C=NC=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 400 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for an additional 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mother liquor was concentrated to a low volume
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
again filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The remainder of the volatile material was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with saturated potassium carbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The 1H-imidazole-1-butanamine was extracted into methylene chloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
further purified by distillation on a Kugelrohr apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In like manner from the appropriate 2-[w-(1H-imidazol-1-yl)alkyl]-1H-isoindole-1,3(2H)-dione were prepared 1H-imidazole-1-pentanamine, 1H-imidazole-1-hexanamine, 1H-imidazole-1-heptanamine and 1H-imidazole-1-octanamine
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(C=NC=C1)CCCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

